![molecular formula C22H19F3N2O4S B492853 N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE CAS No. 690962-26-6](/img/structure/B492853.png)
N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is a useful research compound. Its molecular formula is C22H19F3N2O4S and its molecular weight is 464.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C18H18F3N2O3S
- Molecular Weight : 396.41 g/mol
- CAS Number : 21172-41-8
The presence of the trifluoromethyl group and sulfonamide moiety contributes to its unique properties and biological activities.
Research indicates that compounds containing sulfonamide groups can exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. The mechanism often involves the inhibition of specific enzymes or receptors in biological pathways.
Antitumor Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 12 µM
- MCF-7: 15 µM
- HeLa: 10 µM
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antibacterial Activity
The compound has also shown potential antibacterial properties. In vitro studies have reported the following minimum inhibitory concentrations (MIC) against common bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results indicate that this compound may serve as a lead compound for developing new antibacterial agents.
Case Studies and Research Findings
-
Study on Antitumor Efficacy :
A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of various derivatives of benzamide compounds. The research demonstrated that modifications to the benzamide structure, such as the introduction of ethoxy and trifluoromethyl groups, significantly enhanced cytotoxicity against cancer cells compared to unmodified compounds . -
Antibacterial Evaluation :
Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study found that compounds with trifluoromethyl substitutions exhibited improved activity against resistant bacterial strains, suggesting a possible mechanism involving disruption of bacterial metabolic processes . -
In Vivo Studies :
Preliminary in vivo studies conducted on murine models indicated that the compound could reduce tumor growth significantly without notable toxicity, providing a promising outlook for its use in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structural features. For instance, benzamide derivatives have shown promising cytotoxicity against various cancer cell lines. In particular, compounds with trifluoromethyl groups have demonstrated enhanced activity due to their ability to interact with specific biological targets.
- Case Study : A related compound demonstrated significant cytotoxic effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . This suggests that N-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide may exhibit similar properties.
Antimicrobial Activity
The sulfonamide moiety is well-known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth effectively.
- Case Study : In vitro studies have shown that certain sulfonamide derivatives possess antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, indicating that this compound could be a candidate for further investigation in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The presence of the ethoxy group and trifluoromethyl substituent plays a significant role in modulating the biological activity of benzamide derivatives.
Structural Feature | Impact on Activity |
---|---|
Ethoxy Group | Enhances solubility |
Trifluoromethyl Group | Increases lipophilicity |
Sulfonamide Moiety | Provides antibacterial properties |
Synthesis and Development
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies may allow for more efficient production of this compound.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4S/c1-2-31-19-12-10-17(11-13-19)26-21(28)15-6-8-18(9-7-15)27-32(29,30)20-5-3-4-16(14-20)22(23,24)25/h3-14,27H,2H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVNQIZXODJGMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.